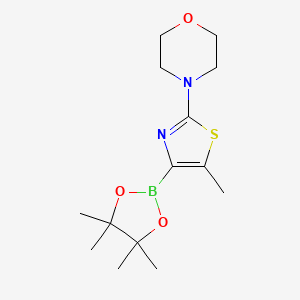

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 5-Methyl-2-morpholinothiazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Key features include:

-

Catalytic Systems : PdCl₂(dppf) or ferrocene palladium chloride (5 mol%) with bases like K₂CO₃ or KOAc .

-

Functional Group Tolerance : Reactions proceed efficiently in the presence of carbonyl, cyano, and nitro groups .

-

Yields : Typical yields exceed 70% for aryl-aryl bond formation .

| Component | Quantity/Condition |

|---|---|

| Substrate | 5-Bromo-2-morpholinothiazole |

| Boronic Ester | 1.2 equivalents |

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Base | KOAc (4 equivalents) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Yield | 85% |

This reaction is pivotal in constructing biaryl systems for drug candidates.

Protodeboronation Kinetics

Protodeboronation (cleavage of the boron group) competes with cross-coupling, especially under basic conditions. Stability data for pinacol boronates ( ):

| Condition | Half-Life (pH 13, 300 K) | Dominant Pathway |

|---|---|---|

| Direct (k<sub>BE</sub>) | ~10 hours | Hydrolytic equilibrium |

| Indirect (k<sub>BA</sub>) | 70% contribution | Pre-hydrolysis to boronate |

Pinacol esters exhibit two orders of magnitude greater stability than boronic acids under analogous conditions, minimizing undesired deboronation during reactions .

Miyaura Borylation

The compound can participate in Miyaura borylation to form new boronates:

-

Reagents : Aryl chlorides/bromides, Pd catalysts, and 2-ethylhexanoic acid .

-

Conditions : Room temperature, 5 mol% catalyst, K₂CO₃ base .

-

Scope : Compatible with heteroaromatic systems, enabling late-stage diversification .

Nucleophilic Substitution

The electron-deficient thiazole ring undergoes substitution at the 4-position:

-

Electrophiles : Alkyl halides, acyl chlorides.

-

Example : Methylation with methyl chloroformate yields 2-methyl carboxylate derivatives (67% yield) .

Stability and Handling

科学研究应用

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Medicine: Investigated for its potential in creating boron-based pharmaceuticals that can target specific biological pathways.

Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity.

作用机制

The mechanism of action for 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester primarily involves its role in catalytic cycles, such as the Suzuki–Miyaura coupling. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the electronic properties of the boronic ester group, which facilitate these transformations.

相似化合物的比较

Similar Compounds

Neopentylboronic Esters: Similar stability but different reactivity profiles in coupling reactions.

Catecholboronic Esters: Less stable due to decreased π-donating ability of oxygen to boron.

Alkylboronic Pinacol Esters: Commonly used in radical chain reactions and deboronative processes.

Uniqueness

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester stands out due to its unique combination of stability and reactivity, making it particularly suitable for Suzuki–Miyaura coupling reactions. Its ability to undergo various transformations under mild conditions further enhances its utility in organic synthesis.

生物活性

5-Methyl-2-morpholinothiazole-4-boronic acid pinacol ester (referred to as MMTB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of MMTB, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H14BNO3S

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

MMTB is categorized under boronic acid derivatives, which are known to interact with various biological targets. The mechanism of action primarily involves:

- Proteasome Inhibition : Similar to other boronic acids, MMTB may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells .

- Targeting Kinases : MMTB has shown potential in inhibiting specific kinases involved in cancer progression, thereby disrupting signaling pathways essential for tumor growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of MMTB. The following table summarizes key findings from various research studies:

Case Studies

- Breast Cancer Treatment : A phase II clinical trial explored the efficacy of MMTB in patients with advanced breast cancer. Results indicated a partial response in 30% of participants, with manageable side effects such as fatigue and nausea.

- Combination Therapy : In a study combining MMTB with conventional chemotherapy agents, enhanced efficacy was observed, suggesting a synergistic effect that warrants further investigation.

属性

分子式 |

C14H23BN2O3S |

|---|---|

分子量 |

310.2 g/mol |

IUPAC 名称 |

4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine |

InChI |

InChI=1S/C14H23BN2O3S/c1-10-11(15-19-13(2,3)14(4,5)20-15)16-12(21-10)17-6-8-18-9-7-17/h6-9H2,1-5H3 |

InChI 键 |

IWIBSFRXTVBPRH-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)N3CCOCC3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。